molecular formula C12H11NO3S B1394593 Ethyl 3-amino-5-formyl-1-benzothiophene-2-carboxylate CAS No. 1098608-18-4

Ethyl 3-amino-5-formyl-1-benzothiophene-2-carboxylate

Cat. No. B1394593
M. Wt: 249.29 g/mol
InChI Key: HVEYBGLQTFAKTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-amino-5-formyl-1-benzothiophene-2-carboxylate is a chemical compound with the molecular formula C12H11NO3S . Its molecular weight is 249.29 .

Scientific Research Applications

  • Chemistry of Heterocyclic Compounds
    • Summary of the application : The compound is used in the synthesis of 3-amino-1-benzothiophene-2-carbonitriles . The 1-benzothiophene scaffold forms the basic structural fragment of a number of antimicrobial, antitumor, antifungal drugs, hormonal modulators, and antioxidants .
    • Methods of application or experimental procedures : A simple one-step protocol for the synthesis of 3-amino-1-benzothiophene-2-carbonitriles from commercially or synthetically readily available S - (cyanomethyl) O -ethyl carbodithionate and 2-fluorobenzonitriles was developed .
    • Results or outcomes obtained : The synthesis of such compounds is realized mainly via a tandem of nucleophilic substitution – intramolecular condensation reactions .

    Pharmaceutical Chemistry

    • Summary of the application : Thiophene-based analogs, such as Ethyl 3-amino-5-formyl-1-benzothiophene-2-carboxylate, have been studied by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
    • Methods of application or experimental procedures : The synthesis of thiophene derivatives often involves heterocyclization of various substrates .
    • Results or outcomes obtained : Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer , anti-inflammatory , antimicrobial , antihypertensive , and anti-atherosclerotic properties .

    Industrial Chemistry and Material Science

    • Summary of the application : Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors .
    • Results or outcomes obtained : The use of thiophene derivatives as corrosion inhibitors can help to extend the lifespan of materials and reduce maintenance costs .

    Organic Semiconductors

    • Summary of the application : Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .
    • Methods of application or experimental procedures : These molecules are often used in the fabrication of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) .
    • Results or outcomes obtained : The use of thiophene-mediated molecules in these applications can lead to improved performance and efficiency .

    Synthesis of 3-amino-1-benzothiophene-2-carbonitriles

    • Summary of the application : A novel approach to obtain 3-amino-1-benzothiophene-2-carbonitriles has been developed . This compound is synthesized from commercially or synthetically readily available S - (cyanomethyl) O -ethyl carbodithionate and 2-fluorobenzonitriles .
    • Methods of application or experimental procedures : The synthesis of such compounds is realized mainly via a tandem of nucleophilic substitution – intramolecular condensation reactions .
    • Results or outcomes obtained : The synthesis of 3-amino-1-benzothiophene-2-carbonitriles provides a new approach to the preparation of 2,3-substituted 1-benzothiophenes that combine functional groups of different nature .

    Synthesis of Biologically Active Compounds

    • Summary of the application : Ethyl 3-amino-5-formylbenzo[b]thiophene-2-carboxylate can potentially be used in the synthesis of biologically active compounds .
    • Results or outcomes obtained : The use of this compound in the synthesis of biologically active compounds can lead to the development of new drugs or treatments .

Future Directions

While specific future directions for Ethyl 3-amino-5-formyl-1-benzothiophene-2-carboxylate are not mentioned in the search results, thiophene derivatives are a topic of ongoing research due to their potential biological activities .

properties

IUPAC Name

ethyl 3-amino-5-formyl-1-benzothiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3S/c1-2-16-12(15)11-10(13)8-5-7(6-14)3-4-9(8)17-11/h3-6H,2,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVEYBGLQTFAKTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(S1)C=CC(=C2)C=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-amino-5-formyl-1-benzothiophene-2-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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